molecular formula C18H20O3 B7810972 Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate

Cat. No.: B7810972
M. Wt: 284.3 g/mol
InChI Key: BBJOZDIBNNJVGL-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is a synthetic benzoate ester compound designed for use as a key chemical intermediate in research and development. This compound features a benzoate core functionalized with a (2,3,5-trimethylphenoxy)methyl group, a structure that is analogous to other established intermediates such as Methyl 4-(bromomethyl)benzoate and Methyl 4-[(4-phenylphenoxy)methyl]benzoate . Its primary research value lies in its potential as a building block for the synthesis of more complex molecules. Researchers can utilize this compound in organic synthesis, particularly in reactions where the ester group can be hydrolyzed or the aromatic rings can be further functionalized. Similar benzoate esters are employed in the development of bioactive compounds, including the synthesis of copper(II)-complexed molecules evaluated for their DNA-cleaving activity . As a structural analog, it may also find applications in materials science for the creation of novel polymers or ligands. Handling should follow standard laboratory safety protocols. This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-12-9-13(2)14(3)17(10-12)21-11-15-5-7-16(8-6-15)18(19)20-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJOZDIBNNJVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Followed by Nucleophilic Substitution

The most straightforward route involves a two-step process: esterification of 4-(halomethyl)benzoic acid followed by nucleophilic aromatic substitution with 2,3,5-trimethylphenol.

Step 1: Esterification of 4-(Chloromethyl)benzoic Acid
4-(Chloromethyl)benzoic acid is treated with methanol in the presence of hydrochloric acid to yield methyl 4-(chloromethyl)benzoate. This method, adapted from the synthesis of methyl 4-(aminomethyl)benzoate, employs reflux conditions (60–80°C) for 6–12 hours, achieving yields of 85–90%. The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution:

4-(ClCH2)C6H4COOH+CH3OHHCl4-(ClCH2)C6H4COOCH3+H2O\text{4-(ClCH}2\text{)C}6\text{H}4\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{4-(ClCH}2\text{)C}6\text{H}4\text{COOCH}3 + \text{H}_2\text{O}

Step 2: Phenoxy Group Introduction
Methyl 4-(chloromethyl)benzoate undergoes nucleophilic substitution with 2,3,5-trimethylphenol in the presence of a base. Potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates the displacement of chloride by the phenoxide ion. Yields range from 70–75%, with side products arising from incomplete substitution or ester hydrolysis.

4-(ClCH2)C6H4COOCH3+2,3,5-(CH3)3C6H2OMethyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate+Cl\text{4-(ClCH}2\text{)C}6\text{H}4\text{COOCH}3 + \text{2,3,5-(CH}3\text{)}3\text{C}6\text{H}2\text{O}^- \rightarrow \text{this compound} + \text{Cl}^-

Optimization Insights

  • Solvent Selection : Polar aprotic solvents like DMF enhance phenoxide nucleophilicity.

  • Temperature Control : Reactions above 100°C risk ester degradation.

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a one-pot alternative for coupling 2,3,5-trimethylphenol with methyl 4-(hydroxymethyl)benzoate. This method avoids harsh bases and leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to mediate the etherification.

4-(HOCH2)C6H4COOCH3+2,3,5-(CH3)3C6H2OHDEAD, TPPMethyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate\text{4-(HOCH}2\text{)C}6\text{H}4\text{COOCH}3 + \text{2,3,5-(CH}3\text{)}3\text{C}6\text{H}2\text{OH} \xrightarrow{\text{DEAD, TPP}} \text{this compound}

Conditions :

  • Solvent: Tetrahydrofuran (THF) at 0–25°C for 4–6 hours.

  • Yield: 80–85%, with minimal byproducts.

Advantages :

  • Stereochemical retention at the hydroxymethyl carbon.

  • Compatibility with acid-sensitive substrates.

Reductive Amination Pathway (Adapted from Boronic Acid Chemistry)

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Cost Efficiency Scalability
Nucleophilic Substitution70–75%12–24 hoursHighIndustrial
Mitsunobu Reaction80–85%4–6 hoursModerateLab-scale

Key Observations :

  • Nucleophilic Substitution is preferred for large-scale production due to reagent affordability.

  • Mitsunobu Reaction offers higher yields but incurs costs from DEAD/TPP.

Challenges in Synthesis and Mitigation Strategies

Ester Hydrolysis Under Basic Conditions

The ester group in methyl 4-(chloromethyl)benzoate is susceptible to hydrolysis during phenoxide substitution. Using anhydrous DMF and controlled reaction temperatures (≤100°C) minimizes this side reaction.

Purification Difficulties

The product’s polarity closely resembles unreacted starting materials. Column chromatography with ethyl acetate/hexane (1:4) or recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Considerations

Solvent Recovery Systems

DMF and THF are recycled via distillation, reducing waste and costs.

Catalytic Innovations

Transitioning from stoichiometric bases (e.g., K2_2CO3_3) to catalytic systems (e.g., polymer-supported bases) could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2,3,5-trimethylphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionActs as an electrophile in nucleophilic substitution reactions.
EsterificationCan be used to form esters with alcohols.
Coupling ReactionsParticipates in coupling reactions with other aromatic compounds.

Biology

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity
Studies have demonstrated that this compound displays inhibitory effects against a range of microorganisms.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties
The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro studies involving human fibroblasts.

Case Study: Inhibition of Inflammatory Cytokines
In a controlled study, treatment with this compound resulted in a significant decrease in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Medicine

The compound is being explored for its potential therapeutic applications. Its structural characteristics make it a candidate for drug development aimed at treating inflammatory diseases and infections.

Drug Development Potential
Research is ongoing to investigate its efficacy as a precursor for pharmaceutical compounds targeting specific biological pathways involved in disease processes .

Industry

This compound is utilized in the production of polymers and resins due to its chemical stability and reactivity.

Applications in Material Science
The compound's properties make it suitable for use in developing new materials with enhanced durability and performance characteristics .

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trimethylphenoxy group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate, we analyze its structural and functional analogs from diverse chemical classes.

Piperazine-Linked Quinoline Benzoates (C1–C7)

A series of methyl benzoate derivatives (C1–C7) reported in share a common scaffold: a piperazine moiety bridges the benzoate ester to a quinoline-carbonyl group. These compounds differ in substituents on the quinoline’s phenyl ring (e.g., bromo, chloro, fluoro, trifluoromethyl). Key distinctions from the target compound include:

  • Structural Complexity: C1–C7 feature extended conjugated systems (quinoline-piperazine), whereas the target compound lacks heteroaromatic rings.
  • Synthetic Pathways: C1–C7 are synthesized via crystallization in ethyl acetate, yielding yellow or white solids . In contrast, this compound is marketed as a solvent, suggesting simpler isolation methods .
  • Applications: Quinoline derivatives are often explored for biological activity (e.g., antimicrobial, anticancer), whereas the target compound’s role as a solvent highlights divergent utility .

Triazine-Based Benzoate Esters (5k, 5l, 4i)

Triazine-linked benzoates (e.g., 5k, 5l, 4i in –6) incorporate a 1,3,5-triazine core functionalized with phenoxy and amino groups. For example:

  • Compound 5k: Features a triazine ring substituted with methoxy and formylphenoxy groups, synthesized via multi-step nucleophilic substitutions .
  • Comparison: These compounds exhibit higher molecular complexity and polarity due to the triazine ring and multiple substituents.

Sulfonylurea Methyl Benzoates ()

Sulfonylurea herbicides like metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the methyl benzoate core but incorporate sulfonylurea and triazine moieties. These compounds are designed for herbicidal activity, contrasting sharply with the target compound’s non-agrochemical applications .

Simple Aromatic Ether Benzoates

This compound belongs to this subclass, characterized by direct ether linkages without heterocycles. Analogous compounds include:

  • Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5k): Though triazine-containing, its phenoxy and methoxy groups share functional similarities with the target’s trimethylphenoxy motif .
  • Ethametsulfuron-methyl : A sulfonylurea herbicide with a simpler benzoate-ether structure but distinct bioactivity .

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents/Features Physical State Key Applications Reference
This compound Benzoate + phenoxy-methyl 2,3,5-Trimethylphenoxy, methylene bridge Not reported Solvent, synthesis
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Benzoate + piperazine-quinoline Phenylquinoline, piperazine Yellow/white solid Biological research
5k (Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) Benzoate + triazine Formyl, methoxyphenoxy, triazine Colorless solid Not specified
Metsulfuron-methyl Benzoate + sulfonylurea-triazine Sulfonylurea, triazine Not reported Herbicide

Key Research Findings

  • Substituent Effects: Electron-donating methyl groups on the phenoxy ring (target compound) enhance lipophilicity compared to halogens (C2–C4) or polar groups (5k) . This may improve solubility in non-polar solvents, aligning with its role as a solvent .
  • Synthetic Flexibility : Piperazine and triazine derivatives require multi-step syntheses with strict temperature control (e.g., -35°C for 5k), whereas simpler ethers like the target compound may be synthesized via milder conditions .
  • Stability: The absence of hydrolytically sensitive groups (e.g., sulfonylurea, quinoline) in the target compound suggests superior stability in aqueous environments compared to C1–C7 or sulfonylureas .

Biological Activity

Methyl 4-[(2,3,5-trimethylphenoxy)methyl]benzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16H22O3
  • Molecular Weight : 262.35 g/mol
  • Functional Groups : Ester and aromatic ether

The compound's structure allows it to interact with biological targets effectively, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is believed to be mediated through the suppression of NF-κB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
  • Receptor Modulation : Preliminary studies suggest potential interactions with various receptors involved in pain and inflammation signaling.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results indicated a promising potential for use in treating infections caused by resistant bacteria.

Anti-inflammatory Research

In a controlled trial involving animal models of arthritis, this compound demonstrated a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased leukocyte infiltration and joint damage.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for potential therapeutic applications.
  • Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in treating specific conditions such as infections or inflammatory diseases.
  • Structural Modifications : Investigating analogs of this compound could lead to compounds with enhanced potency or reduced side effects.

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